molecular formula C16H24ClNO4 B4175478 methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride

methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride

Cat. No. B4175478
M. Wt: 329.82 g/mol
InChI Key: ZDQDDVUACSKSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride is a chemical compound that has been widely used in scientific research. This compound is known for its potential therapeutic applications in a variety of medical conditions.

Mechanism of Action

Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are known to be involved in the inflammatory response. By inhibiting COX-2 activity, Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce tumor growth in animal models of cancer. In addition, Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride has been shown to have beneficial effects on cardiovascular function, glucose metabolism, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high degree of purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the inflammatory response and other physiological processes. However, there are also some limitations to the use of Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride in lab experiments. This compound may have off-target effects, which can complicate the interpretation of results. In addition, the use of this compound in vivo may be limited by its toxicity and potential side effects.

Future Directions

There are several future directions for the study of Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride. One promising area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride in a variety of medical conditions. Finally, the use of this compound in combination with other drugs may also be an area of future research.

Scientific Research Applications

Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride has been extensively used in scientific research for its potential therapeutic applications. This compound has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use in the treatment of cardiovascular diseases, neurodegenerative disorders, and metabolic disorders.

properties

IUPAC Name

methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-20-16(19)12-6-8-15(9-7-12)21-11-14(18)10-17-13-4-2-3-5-13;/h6-9,13-14,17-18H,2-5,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQDDVUACSKSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.